N-(4-methylbenzyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-20-7-9-21(10-8-20)16-27-26(31)19-33-25-18-32-23(15-24(25)30)17-28-11-13-29(14-12-28)22-5-3-2-4-6-22/h2-10,15,18H,11-14,16-17,19H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCQRZWEFOLWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 460.6 g/mol. The structure features a pyran ring, a piperazine moiety, and an acetamide group, which contribute to its pharmacological properties.
Research indicates that the compound may interact with various biological targets, particularly in the central nervous system (CNS). The presence of the phenylpiperazine moiety suggests potential activity at serotonin and dopamine receptors, which are critical in mood regulation and neurological disorders.
1. Antidepressant Activity
A study investigating the effects of similar compounds demonstrated that derivatives of piperazine exhibited significant antidepressant-like effects in animal models. This suggests that this compound may also possess such activity through modulation of neurotransmitter systems .
2. Antitumor Potential
Preliminary findings indicate that compounds with similar structures have shown antitumor activity against various cancer cell lines. For instance, related pyran derivatives have been reported to inhibit cell proliferation in breast and lung cancer cells . The specific mechanisms may involve apoptosis induction and cell cycle arrest.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: Antidepressant Activity
In a controlled study, a derivative of the compound was administered to mice subjected to stress-induced depression models. Results showed a dose-dependent decrease in immobility time in the forced swim test, indicating potential antidepressant effects.
Case Study 2: Antitumor Efficacy
Another study evaluated the antitumor efficacy of structurally similar compounds on human breast cancer cell lines (MCF7). The compound exhibited IC50 values suggesting significant cytotoxicity, leading to further investigation into its apoptotic pathways.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of N-(4-methylbenzyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide exhibit significant anticonvulsant properties. In studies involving animal models, compounds with similar structures have shown effectiveness in reducing seizure activity. For instance, a study highlighted that certain piperazine derivatives demonstrated efficacy in maximal electroshock (MES) and pentylenetetrazole models of epilepsy .
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Its structural similarity to known neuroprotective agents positions it as a candidate for further investigation in conditions like Alzheimer's disease and other neurodegenerative disorders. Preliminary studies have indicated that compounds with similar pharmacophores may protect neuronal cells from oxidative stress and apoptosis .
Case Studies
- Anticonvulsant Screening : In a series of experiments, derivatives were tested for their anticonvulsant activity using various animal models. Compounds exhibiting high binding affinity to sodium channels were particularly noted for their effectiveness against seizures .
- Neuroprotection Research : A study focused on the neuroprotective properties of similar compounds reported significant reductions in neuronal death in vitro when exposed to neurotoxic agents. This suggests that this compound may be beneficial in developing therapies for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
4H-Pyran-4-one Derivatives
- Target Compound : The 4H-pyran-4-one core provides a planar, oxygen-containing heterocycle, facilitating π-π stacking and hydrogen bonding.
- N-Benzyl Analog (CAS 898417-85-1): Shares the pyranone core but substitutes the 4-methylbenzyl group with a benzyl moiety and the piperazine with a 4-benzylpiperazine group . This increases molecular weight (MW) by ~16 Da and may reduce metabolic stability due to additional benzyl groups.
- Chromen-4-one Derivatives (e.g., ): Replaces pyranone with a fused benzene-pyran system (chromen-4-one).
Piperazine/Pyrrolidine Substitutions
- Target Compound : The 4-phenylpiperazine group introduces rigidity and basicity (pKa ~7–9), aiding solubility in acidic environments.
- Pyrrolidine Derivatives () : Pyrrolidine’s five-membered ring (one nitrogen) offers conformational flexibility but reduced hydrogen-bonding capacity compared to piperazine .
Substituent Effects
*Estimated based on structural similarity; exact values require experimental data.
Q & A
Q. What are the recommended synthetic routes for N-(4-methylbenzyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide?
A modular synthesis approach is typically employed, involving:
- Step 1 : Preparation of the pyran-4-one core via cyclization of diketones or keto-esters under acidic conditions .
- Step 2 : Functionalization at the 6-position of the pyran ring with a (4-phenylpiperazin-1-yl)methyl group via nucleophilic substitution or reductive amination, using 4-phenylpiperazine and formaldehyde derivatives .
- Step 3 : Coupling of the acetamide side chain (N-(4-methylbenzyl)-2-hydroxyacetamide) to the pyran-3-yloxy group using Mitsunobu or SN2 conditions .
Purification is achieved via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirmed by HPLC (>98% purity) .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.8–8.2 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). 2D COSY and HSQC clarify coupling patterns .
- IR : Key peaks include C=O stretches (pyran-4-one at ~1670 cm⁻¹; acetamide at ~1650 cm⁻¹) and N-H bending (~1540 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (calculated for C₃₁H₃₄N₃O₄: 536.2542) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Enzyme inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
- Solubility/logP : Use shake-flask method (PBS:octanol) to assess bioavailability .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of the pyran-4-one intermediate?
Q. How should contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?
- Metabolic stability : Perform liver microsome assays (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of the piperazine ring) .
- Formulation : Test prodrug strategies (e.g., esterification of the acetamide group) to enhance bioavailability .
- Target engagement : Use SPR or CETSA to confirm binding to intended targets in cellular models .
Q. What computational methods are effective for predicting off-target interactions of this compound?
- Docking : Use AutoDock Vina with homology models of GPCRs or ion channels (e.g., 5-HT₂A, hERG) to assess selectivity .
- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate piperazine flexibility and ligand-receptor stability .
- ADMET Prediction : Tools like SwissADME or pkCSM predict blood-brain barrier penetration and toxicity risks .
Q. How can regioselectivity challenges during functionalization of the pyran ring be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the piperazine nitrogen) to steer methylation to the 6-position .
- Lewis acids : Use ZnCl₂ to coordinate with the pyran carbonyl, enhancing electrophilic substitution at the desired site .
Methodological Considerations
Q. What are critical safety protocols for handling this compound in the laboratory?
- PPE : Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritant potential) .
- Ventilation : Conduct reactions in a fume hood due to volatile byproducts (e.g., formaldehyde during methylation) .
- Waste disposal : Neutralize acidic/basic residues before incineration to comply with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
